2-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
Description
2-FLUORO-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a fluorine atom, a sulfonamide group, and a pyridazine ring
Properties
Molecular Formula |
C19H18FN3O3S |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
2-fluoro-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide |
InChI |
InChI=1S/C19H18FN3O3S/c1-14-6-8-15(9-7-14)17-10-11-19(23-22-17)26-13-12-21-27(24,25)18-5-3-2-4-16(18)20/h2-11,21H,12-13H2,1H3 |
InChI Key |
MIBRNNKSRRKBMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-FLUORO-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the pyridazine derivative, which is then coupled with a fluorinated benzene sulfonamide. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to optimize efficiency and reduce costs.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-FLUORO-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling cascades, depending on the specific context.
Comparison with Similar Compounds
Compared to other similar compounds, 2-FLUORO-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups. Similar compounds include:
Fluorinated Quinolines: These compounds also feature a fluorine atom and have applications in medicinal chemistry.
This uniqueness makes 2-FLUORO-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
